molecular formula C15H22N2O3 B12088229 tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

Cat. No.: B12088229
M. Wt: 278.35 g/mol
InChI Key: FLSSDYDJDBNVDF-UHFFFAOYSA-N
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Description

"tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate" is a substituted azetidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the azetidine nitrogen and a 2-amino-4-methylphenoxy substituent at the 3-position. The azetidine ring, a four-membered saturated heterocycle, confers conformational rigidity, making this compound a valuable intermediate in medicinal chemistry for drug discovery and structure-activity relationship (SAR) studies . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous azetidine derivatives, such as tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate, which is prepared via regio- and diastereoselective methods using NaBH4 reduction and HPLC purification (42% yield) .

The Boc group enhances solubility in organic solvents and facilitates deprotection under mild acidic conditions, while the 2-amino-4-methylphenoxy moiety may contribute to hydrogen bonding and π-π interactions in target binding.

Properties

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

tert-butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-10-5-6-13(12(16)7-10)19-11-8-17(9-11)14(18)20-15(2,3)4/h5-7,11H,8-9,16H2,1-4H3

InChI Key

FLSSDYDJDBNVDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC2CN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl azetidine-1-carboxylate and 2-amino-4-methylphenol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Coupling Reaction: The tert-butyl azetidine-1-carboxylate is coupled with 2-amino-4-methylphenol through a nucleophilic substitution reaction, forming the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

    Catalysis: Employed in catalytic reactions due to its unique structure.

Biology:

    Biological Probes: Utilized as a probe in biological studies to investigate enzyme activities and protein interactions.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceutical compounds.

Industry:

    Materials Science: Applied in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of "tert-Butyl 3-(2-amino-4-methylphenoxy)azetidine-1-carboxylate" include:

Compound Name Substituents at Azetidine 3-Position Key Functional Groups Yield (%) Purity/Applications Reference
tert-Butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate 1-hydroxybutyl, 4-methoxyphenyl Hydroxyl, methoxy 42 Intermediate for chiral synthesis
tert-Butyl 3-(2-methoxy-2-oxoethyl)-3-morpholinylazetidine-1-carboxylate 2-methoxy-2-oxoethyl, morpholinyl Ester, morpholine 64–83 Antimicrobial scaffolds
tert-Butyl 3-(1H-indol-1-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate 1H-indol-1-yl, 2-methoxy-2-oxoethyl Indole, ester 55 CNS-targeting agents
tert-Butyl 3-(fluoromethyl)azetidine-1-carboxylate Fluoromethyl Fluorine N/A Bioavailability enhancement
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate 2-bromoethyl Bromine N/A Cross-coupling reactions

Key Observations:

Substituent Effects on Reactivity and Yield :

  • Electron-donating groups (e.g., methoxy in ) stabilize intermediates, improving yields (42–83%), whereas sterically bulky groups (e.g., indole in ) reduce yields due to hindered reaction kinetics.
  • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability and lipophilicity (LogP ~1.5–2.0) compared to the parent compound .

Biological and Synthetic Utility :

  • Morpholine- and indole-containing analogs () show promise in antimicrobial and CNS drug discovery due to their hydrogen-bonding capabilities.
  • Brominated derivatives () serve as intermediates for Suzuki-Miyaura cross-couplings, enabling rapid diversification of the azetidine core.

Physicochemical Properties: The Boc group universally improves solubility in non-polar solvents (e.g., hexane:ethyl acetate systems) across analogs . LogP values vary significantly: morpholine derivatives (LogP ~1.8) are more hydrophilic than brominated analogs (LogP ~2.5) .

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